molecular formula C12H15N3O B1327105 N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine CAS No. 1142210-88-5

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine

Cat. No.: B1327105
CAS No.: 1142210-88-5
M. Wt: 217.27 g/mol
InChI Key: XVNRUKWVODFXIW-UHFFFAOYSA-N
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Description

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is an organic compound with the molecular formula C({12})H({15})N(_{3})O. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is the human trace amine associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of neurotransmission in the brain .

Mode of Action

This compound: acts as an agonist to the TAAR1 receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the TAAR1 receptor by This compound , a cascade of intracellular events is triggered . These events can lead to changes in the levels of various neurotransmitters in the brain, affecting mood, cognition, and behavior .

Pharmacokinetics

The pharmacokinetics of This compound Its structural similarity to other phenethylamine derivatives suggests that it may have similar absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

The activation of the TAAR1 receptor by This compound can lead to a variety of molecular and cellular effects . These effects can include changes in neuronal firing rates, alterations in neurotransmitter release, and modulation of synaptic plasticity .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its pharmacokinetics and pharmacodynamics . Additionally, individual genetic variations can influence how a person responds to the compound .

Biochemical Analysis

Biochemical Properties

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of monoamine oxidase, resulting in increased levels of monoamines in the system. Additionally, this compound may interact with trace amine-associated receptors, which are involved in modulating neurotransmitter release .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate trace amine-associated receptor 1, leading to changes in intracellular signaling cascades . This activation can result in altered gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . Additionally, it interacts with trace amine-associated receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biochemical properties . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmitter release and improved cognitive function . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in its metabolism . The compound undergoes enzymatic degradation, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and alter the levels of specific metabolites in the system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can interact with intracellular proteins and accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids. For instance, 2-methylbenzoic acid can react with hydrazine to form the corresponding hydrazide, which then undergoes cyclization with an appropriate nitrile to form the oxadiazole ring.

    Alkylation: The oxadiazole intermediate is then alkylated with N-methyl-2-chloroethanamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br(_2), Cl(_2)) and nucleophiles (e.g., NH(_3), OH(^-)) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanoic acid, while reduction could lead to N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine derivatives with reduced oxadiazole rings.

Scientific Research Applications

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the areas of antimicrobial and anticancer therapies.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: This compound shares the 2-methylphenyl group but lacks the oxadiazole ring.

    N-methylphenethylamine: Similar in structure but without the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine is unique due to the combination of the oxadiazole ring and the N-methyl-2-ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-5-3-4-6-10(9)12-14-11(15-16-12)7-8-13-2/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRUKWVODFXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188051
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-88-5
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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